N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyridazine core substituted with a naphthalen-2-yl group at position 6 and a sulfanylacetamide moiety at position 3. The acetamide chain terminates in a 1,3-benzodioxol-5-yl group, a bicyclic structure known for enhancing metabolic stability in pharmaceuticals . Key structural attributes include:
- Naphthalen-2-yl substituent: A hydrophobic aromatic group that may enhance membrane permeability but reduce aqueous solubility.
- Sulfanyl bridge: The thioether (-S-) linkage between pyridazine and acetamide, which influences conformational flexibility and redox stability.
- 1,3-Benzodioxol-5-yl group: A methylenedioxy-substituted benzene ring, often associated with CNS activity due to its structural similarity to neurotransmitter scaffolds.
The compound’s molecular weight is estimated at ~453.5 g/mol based on its formula (C₂₂H₁₆N₃O₃S), with key IR absorptions expected for the acetamide carbonyl (~1670 cm⁻¹) and aromatic C–H stretches (~3070 cm⁻¹) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-naphthalen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-22(24-18-7-9-20-21(12-18)29-14-28-20)13-30-23-10-8-19(25-26-23)17-6-5-15-3-1-2-4-16(15)11-17/h1-12H,13-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKGBCFXZKGYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the naphthyl group and the pyridazinyl sulfanyl moiety. The final step involves the formation of the acetamide linkage.
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an appropriate acyl chloride.
Formation of Pyridazinyl Sulfanyl Moiety: This step involves the reaction of a pyridazine derivative with a thiol compound to form the sulfanyl linkage.
Formation of Acetamide Linkage: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Key Differences :
- Fused triazolo-pyridazine derivatives () exhibit planar structures favoring π-π stacking, whereas the non-fused pyridazine in the target compound allows greater conformational flexibility .
Benzimidazole Sulfonyl Derivatives ()
Compounds like 2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide (3j) feature benzimidazole sulfonyl groups and methoxy substituents.
Key Differences :
- The sulfonyl group in 3j increases polarity, improving solubility but reducing blood-brain barrier penetration compared to the target’s thioether linkage .
Oxadiazole and Furan Derivatives ()
5-(Furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides () and N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanyl}acetamide () highlight heterocyclic variability.
Key Differences :
- Furan-containing analogs () exhibit lower metabolic stability due to oxidative susceptibility but offer improved solubility .
Research Implications
Further studies should prioritize:
- Activity Screening : Assess affinity for neurological targets (e.g., serotonin receptors).
- ADME Profiling : Evaluate solubility, metabolic stability, and BBB penetration.
- SAR Optimization : Explore substituent variations (e.g., replacing naphthalene with smaller aromatics) to balance lipophilicity and solubility.
Biological Activity
Overview
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features, including a benzodioxole ring, a naphthyl group, and a pyridazinyl sulfanyl moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
| Property | Details |
|---|---|
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(6-naphthalen-2-ylpyridazin-3-yl)sulfanylacetamide |
| Molecular Formula | C23H17N3O3S |
| CAS Number | 922951-35-7 |
| InChI Key | InChI=1S/C23H17N3O3S/c27-22(24-18-7-9-20...) |
The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to bind selectively to these targets, influencing various cellular signaling pathways and biological responses.
Biological Activities
Research into the biological activities of this compound indicates several potential pharmacological effects:
Antitumor Activity Study
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of similar pyridazine derivatives. The findings indicated that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxicity.
Anti-inflammatory Mechanism Investigation
Research published in Pharmacology Reports examined the anti-inflammatory mechanisms of benzodioxole derivatives. It was found that these compounds could inhibit the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines.
Antimicrobial Evaluation
A comparative study assessed the antimicrobial activities of several benzodioxole derivatives against common pathogens. Results indicated that compounds with similar structures showed promising activity against both Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
| Compound | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| N-(2H-benzodioxol)-5-{[6-(phenyl)pyridazin]}acetamide | High | Moderate | Low |
| N-(1,3-benzodioxol)-4-{[6-(naphthalen-1-yl)pyridazin]}acetamide | Low | High | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
